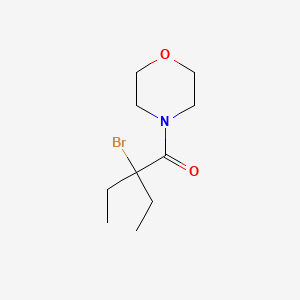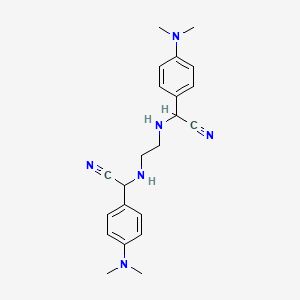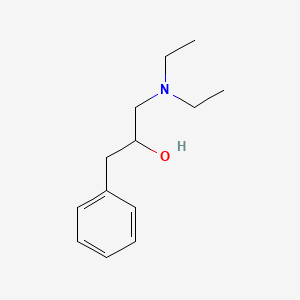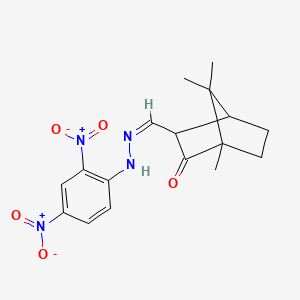
3-(2,4-Dinitrophenylhydrazonomethyl)camphor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is a complex organic compound with the molecular formula C17H20N4O5 It is known for its unique structure, which includes a camphor backbone modified with a dinitrophenylhydrazonomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor typically involves the reaction of camphor with 2,4-dinitrophenylhydrazine under specific conditions. The process generally includes:
Formation of the Hydrazone: Camphor reacts with 2,4-dinitrophenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Methylation: The hydrazone intermediate is then methylated using a suitable methylating agent to yield the final product.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Dinitrophenylhydrazonomethyl)camphor undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can participate in substitution reactions, where the dinitrophenyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dinitrophenylhydrazonomethyl)camphor has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dinitrophenylhydrazonomethyl)camphor involves its interaction with specific molecular targets and pathways. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoroacetyl)camphor
- 3-(4-Methylbenzylidene)camphor
- 3-(Perfluorobutyryl)camphor
Uniqueness
3-(2,4-Dinitrophenylhydrazonomethyl)camphor is unique due to its dinitrophenylhydrazonomethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
15049-07-7 |
|---|---|
Molekularformel |
C17H20N4O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-[(Z)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20N4O5/c1-16(2)12-6-7-17(16,3)15(22)11(12)9-18-19-13-5-4-10(20(23)24)8-14(13)21(25)26/h4-5,8-9,11-12,19H,6-7H2,1-3H3/b18-9- |
InChI-Schlüssel |
YVWBACPZDDNQBJ-NVMNQCDNSA-N |
Isomerische SMILES |
CC1(C2CCC1(C(=O)C2/C=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
Kanonische SMILES |
CC1(C2CCC1(C(=O)C2C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




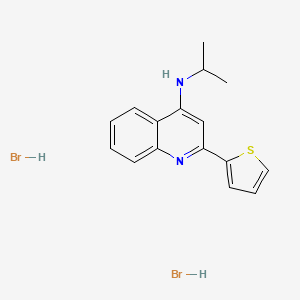
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)
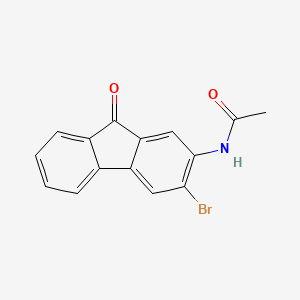
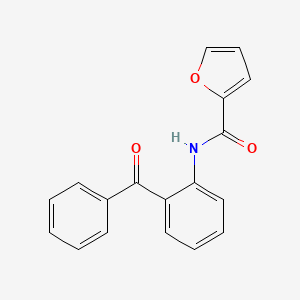


![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
